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Compound of Interest

Compound Name:
2-(2-Chloro-4-

nitrophenoxy)acetamide

CAS No.: 804505-18-8

Cat. No.: B1352196

Get Quote

Executive Summary
This technical guide details the structural validation of 2-(2-Chloro-4-
nitrophenoxy)acetamide, a functionalized ether derivative synthesized via Williamson

etherification. The elucidation protocol integrates High-Resolution Mass Spectrometry (HRMS),

Fourier-Transform Infrared Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic

Resonance (NMR) spectroscopy.

This document is designed for analytical chemists and synthetic researchers, focusing on the

causality between molecular electronic environments and observed spectral signatures.

Synthetic Context & Provenance
To understand the impurities and expected spectral artifacts, one must understand the origin.

This molecule is typically synthesized via the nucleophilic substitution of 2-chloro-4-nitrophenol

with 2-chloroacetamide in the presence of a carbonate base.
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Reaction Logic
The phenoxide ion, generated in situ, attacks the alpha-carbon of the chloroacetamide.

Critical Quality Attribute (CQA): The reaction must be monitored for O-alkylation vs. N-

alkylation (though N-alkylation is sterically and electronically disfavored here) and the

hydrolysis of the amide to the carboxylic acid.
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Figure 1: Synthetic pathway and potential degradation routes governing the sample matrix.

Spectroscopic Fingerprinting (IR & MS)
High-Resolution Mass Spectrometry (HRMS)
Before connectivity is established, the molecular formula must be confirmed.

Target Formula:

Exact Mass: 230.0094 Da

Protocol Insight: Use Electrospray Ionization (ESI) in Positive Mode (

) or Negative Mode (

).

Chlorine Isotope Pattern: The presence of a single chlorine atom dictates a distinctive

isotopic abundance. You must observe a 3:1 intensity ratio between the molecular ion (
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) and the isotope peak (

) due to

and

.

Validation Check: If the

peak is absent or <10% intensity, the chlorine has been lost (likely nucleophilic
displacement side reaction).

FT-IR Spectroscopy
IR is used here primarily to confirm functional group integrity, specifically the survival of the

amide and the nitro group.

Functional Group
Wavenumber (

)
Vibrational Mode Diagnostic Value

Primary Amide 3350–3180 N-H Stretch (Doublet)

Confirms

is intact (not

hydrolyzed).

Amide I 1690–1650 C=O Stretch
Strong band; shifts

lower if H-bonded.

Nitro (Ar-NO2)
1530 (Asym) / 1350

(Sym)
N-O Stretch

Two strong bands

confirm the nitro

group.

Ether (Ar-O-C) 1250–1230 C-O Stretch
Confirms the linkage

between ring and tail.

Aryl Chloride 1080–1050 Ar-Cl Stretch

Often obscured, but

critical for

fingerprinting.
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Nuclear Magnetic Resonance (NMR) Elucidation
This is the definitive step for structural proof. The spectra should be acquired in DMSO-d6 due

to the poor solubility of nitro-aromatics in

and to visualize the exchangeable amide protons.

NMR Analysis (400 MHz, DMSO-d6)
The molecule possesses three distinct aromatic protons and an aliphatic methylene group. The

aromatic region will display an AMX or ABX splitting pattern depending on the field strength.

Predicted Chemical Shifts & Coupling Logic:
Amide Protons (

):

Shift:

7.30 – 7.80 ppm (2H, broad singlets).

Insight: In DMSO, these often appear as two distinct peaks due to restricted rotation

around the C-N bond.

Aromatic Proton H-3 (Ortho to Cl, Meta to

):

Shift:

8.30 – 8.40 ppm.

Multiplicity: Doublet (

).

Coupling:

(Meta-coupling to H-5).
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Reasoning: This proton is the most deshielded due to the inductive electron-withdrawing

effect of the adjacent Nitro group and the Chlorine atom.

Aromatic Proton H-5 (Ortho to

, Meta to Ether):

Shift:

8.15 – 8.25 ppm.

Multiplicity: Doublet of Doublets (

).

Coupling:

(Ortho to H-6) and

(Meta to H-3).

Aromatic Proton H-6 (Ortho to Ether, Meta to

):

Shift:

7.20 – 7.30 ppm.

Multiplicity: Doublet (

).

Coupling:

(Ortho to H-5).

Reasoning: Shielded by the electron-donating resonance effect of the ether oxygen.

Methylene Protons (
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):

Shift:

4.70 – 4.80 ppm.

Multiplicity: Singlet (

).

Reasoning: Significantly deshielded by the adjacent Oxygen and Carbonyl group.
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Figure 2: NMR Coupling Network and Electronic Shielding Logic.

NMR Analysis (100 MHz, DMSO-d6)
Carbon NMR confirms the skeleton. Look for 8 distinct carbon environments.
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Carbon Type
Approx Shift (

ppm)
Assignment Logic

Amide C=O 168.0 – 170.0 Typical amide carbonyl.

Ar-C-O (C-1) 158.0 – 160.0
Deshielded by oxygen

attachment.

Ar-C-NO2 (C-4) 140.0 – 142.0 Deshielded by nitro group.

Ar-C-Cl (C-2) 120.0 – 123.0 Chlorine effect.

Ar-CH (C-3,5,6) 110.0 – 128.0
Aromatic methines. C-6 will be

most upfield.

Aliphatic CH2 65.0 – 68.0 Ether methylene.

Experimental Validation Protocol
To ensure trustworthiness, follow this standard operating procedure (SOP) for sample

preparation.

Solvent Selection: Use DMSO-d6 (99.9% D) containing 0.03% TMS (Tetramethylsilane) as

an internal standard.

Why? The compound is likely insoluble in

. TMS provides the 0.00 ppm anchor.

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

Why? Sufficient signal-to-noise ratio (S/N) for

acquisition without viscosity broadening.

Filtration: Filter through a glass wool plug directly into the NMR tube.

Why? Removes suspended paramagnetic particulates (e.g., from spatulas) that cause line

broadening.
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Acquisition:

Run

(16 scans).

Run

(1024 scans minimum).

Run COSY (Correlation Spectroscopy) if aromatic multiplets overlap, to confirm H5-H6

connectivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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